![molecular formula C17H25N3O B11842200 8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol CAS No. 6633-11-0](/img/structure/B11842200.png)
8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 6-chloroquinoline with an appropriate amine can yield the desired aminoquinoline.
Alkylation: The isopropylamino group can be introduced through alkylation reactions using isopropylamine and suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
科学的研究の応用
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its metal-chelating properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol is unique due to the presence of the isopropylamino and pentylamino groups, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
CAS番号 |
6633-11-0 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
8-[5-(propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol |
InChI |
InChI=1S/C17H25N3O/c1-12(2)18-8-4-6-13(3)20-16-11-15(21)10-14-7-5-9-19-17(14)16/h5,7,9-13,18,20-21H,4,6,8H2,1-3H3 |
InChIキー |
BQXVFZVEBYAYEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


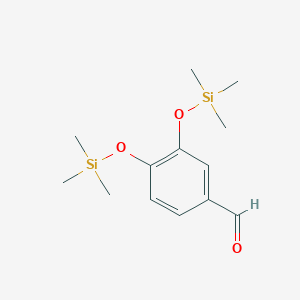
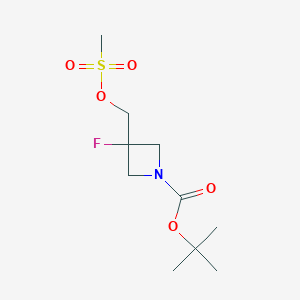
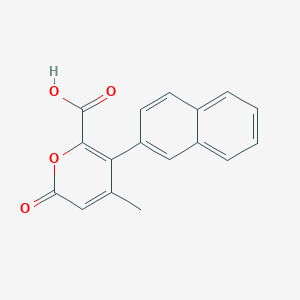
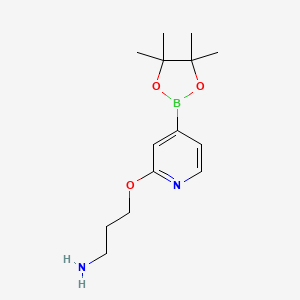
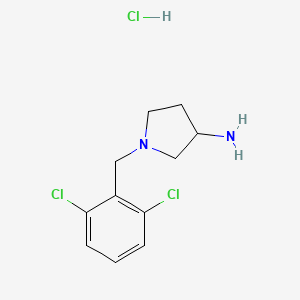
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



